(R)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of tetrahydronaphthalene, characterized by the presence of a fluorine atom at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorination reagents under controlled conditions.
Reduction: The naphthalene ring is then reduced to tetrahydronaphthalene using catalytic hydrogenation.
Industrial Production Methods
Industrial production of ®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be further reduced to form saturated amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances its binding affinity and selectivity, potentially modulating biological pathways and exerting pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.
8-fluoro-1,2,3,4-tetrahydronaphthalene: Lacks the amine group, used in different synthetic applications.
1-amino-8-fluoronaphthalene: Similar structure but without the tetrahydro ring, used in fluorescence studies.
Uniqueness
®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and the presence of both fluorine and amine functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12FN |
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Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1R)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12FN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2/t9-/m1/s1 |
InChI Key |
QGWMJANWWZBAKE-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=C2F)N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2F)N |
Origin of Product |
United States |
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